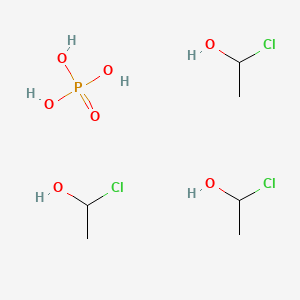
1-Chloroethanol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethanol;phosphoric acid is a compound formed by the combination of 1-chloroethanol and phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethanol can be synthesized through the chlorination of ethanol. This process involves the reaction of ethanol with chlorine gas under controlled conditions to produce 1-chloroethanol. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Phosphoric acid is commonly produced through the reaction of phosphate rock with sulfuric acid.
Industrial Production Methods
In industrial settings, 1-chloroethanol is produced by the chlorination of ethanol in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Phosphoric acid is produced on an industrial scale using the wet process, which involves the reaction of phosphate rock with sulfuric acid in large reactors .
Chemical Reactions Analysis
Types of Reactions
1-Chloroethanol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: 1-Chloroethanol can be oxidized to produce chloroacetaldehyde and chloroacetic acid.
Reduction: The compound can be reduced to produce ethanol and phosphorous acid.
Substitution: 1-Chloroethanol can undergo substitution reactions with nucleophiles to produce various substituted ethanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Chloroacetaldehyde, chloroacetic acid.
Reduction: Ethanol, phosphorous acid.
Substitution: Substituted ethanol derivatives.
Scientific Research Applications
1-Chloroethanol;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a component in pharmaceutical formulations.
Industry: Used in the production of various industrial chemicals and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Chloroethanol;phosphoric acid involves the interaction of the compound with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Chloroethanol;phosphoric acid can be compared with other similar compounds such as:
Ethanol: Similar in structure but lacks the chlorine atom.
Chloroacetic acid: Contains a chlorine atom but differs in the functional groups present.
Phosphorous acid: Similar in terms of containing phosphorus but differs in its oxidation state and chemical properties.
Properties
CAS No. |
137361-32-1 |
|---|---|
Molecular Formula |
C6H18Cl3O7P |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-chloroethanol;phosphoric acid |
InChI |
InChI=1S/3C2H5ClO.H3O4P/c3*1-2(3)4;1-5(2,3)4/h3*2,4H,1H3;(H3,1,2,3,4) |
InChI Key |
TUDKOZLLROHSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)Cl.CC(O)Cl.CC(O)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


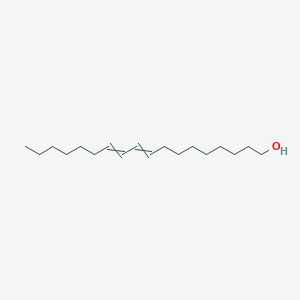
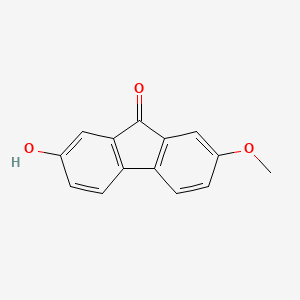
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
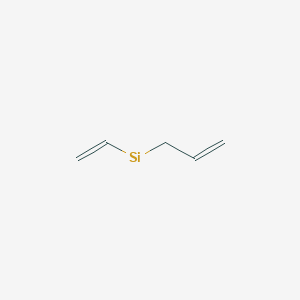
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
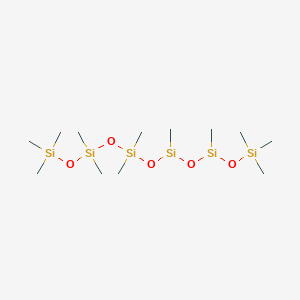
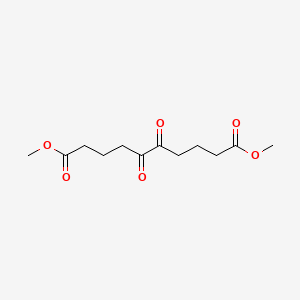
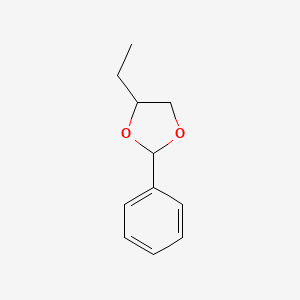
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)

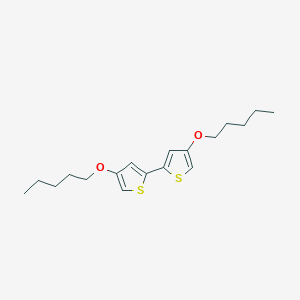
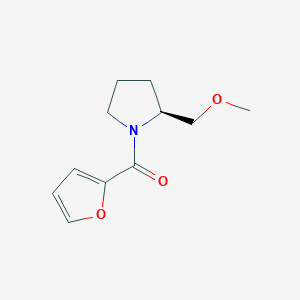
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
